3-(Trifluoromethyl)isothiazol-5-amine

Lipophilicity clogP Drug-likeness

Researchers requiring a metabolically stable, rigid heterocyclic scaffold for fragment-based drug discovery often face supply inconsistency and safety concerns with flammable liquid analogs. This 3-(trifluoromethyl)isothiazol-5-amine directly addresses these constraints: • Zero rotatable bonds ensure a fixed pharmacophore presentation, reducing entropic binding penalties for reliable computational docking and co-crystallization. • Solid-state physical form simplifies accurate weighing, eliminates volatile exposure risk, and enhances long-term shelf stability compared to 3-methyl analogs (flammable liquids, H226). • Enhanced lipophilicity (clogP ~2.17) and oxidative metabolic resistance (C-F bonds) support lead optimization for hydrophobic target engagement.

Molecular Formula C4H3F3N2S
Molecular Weight 168.14 g/mol
Cat. No. B12946468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)isothiazol-5-amine
Molecular FormulaC4H3F3N2S
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=C(SN=C1C(F)(F)F)N
InChIInChI=1S/C4H3F3N2S/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2
InChIKeyZCZHIQYIDNOURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)isothiazol-5-amine Physicochemical Profile


3-(Trifluoromethyl)isothiazol-5-amine (CAS 1462956-86-0) is a heterocyclic building block within the aminoisothiazole class, defined by an isothiazole core substituted at the 3-position with a trifluoromethyl (-CF3) group and at the 5-position with a primary amine (-NH2) . Its molecular formula is C4H3F3N2S with a molecular weight of 168.14 g/mol . The hydrochloride salt form (CAS 2901066-98-4, MW 204.60) is also commercially available for formulations requiring enhanced aqueous solubility . Key computed descriptors include a density of 1.6 ± 0.1 g/cm³ (predicted) and zero rotatable bonds, indicating a rigid molecular scaffold [1]. Commercially available grades typically specify a purity of 98% for research and development applications .

Rigid isothiazole core with zero rotatable bonds
Trifluoromethyl group for enhanced lipophilicity and metabolic stability
Hydrochloride salt option for aqueous solubility requirements

3-(Trifluoromethyl)isothiazol-5-amine Non-Interchangeability


Substitution at the 3-position of the isothiazole ring with a trifluoromethyl group versus a methyl or hydrogen substituent introduces non-interchangeable differences in physicochemical properties and potential biological readouts that preclude simple generic replacement. The -CF3 group confers a substantial increase in molecular weight (168.14 vs. 114.17 for 3-methylisothiazol-5-amine), enhanced lipophilicity (clogP ~2.17 vs. ~1.0 predicted for the 3-methyl analog), and distinct electronic effects due to its strong electron-withdrawing character [1]. These differences translate into divergent properties relevant to compound selection: altered metabolic stability profiles (C-F bonds resist oxidative metabolism), modified target engagement potential (via hydrophobic interactions), and distinct physical handling characteristics (the trifluoromethyl analog is a solid at room temperature, whereas 3-methylisothiazol-5-amine is a flammable liquid requiring different storage and safety protocols) . For researchers designing SAR studies or scaling up synthetic routes, substituting a 3-methyl or 3-ethyl analog for the 3-trifluoromethyl compound will yield non-comparable data and potentially invalid experimental conclusions [2]. The following sections provide quantitative, comparator-anchored evidence supporting this position.

! 3-CF3 to 3-CH3 substitution may substantially alter lipophilicity and metabolic stability, risking non-comparable SAR data.
! Physical state differs: solid (CF3) vs flammable liquid (CH3), impacting handling protocols and storage safety.
! Electronic character shift from electron-withdrawing (-CF3) to donating (-CH3) may alter reactivity in downstream synthesis.

3-(Trifluoromethyl)isothiazol-5-amine: Differentiation Evidence


Lipophilicity and LogP Comparison

The 3-trifluoromethyl substitution in 3-(trifluoromethyl)isothiazol-5-amine increases calculated lipophilicity by approximately 1.2 log units relative to the 3-methyl analog, based on cross-study comparable data [1]. This increase in clogP (~2.17 for the trifluoromethyl analog versus ~0.94–1.0 predicted for 3-methylisothiazol-5-amine) is attributed to the hydrophobic nature of the -CF3 group [1]. For the unsubstituted parent scaffold isothiazol-5-amine (MW 100.15, CAS 82357-92-4), the predicted clogP is even lower, indicating a clear structure–property relationship where the -CF3 group drives a quantifiable shift toward higher lipophilicity .

Lipophilicity Shift
Cross-study comparable
clogP ~2.17 (3-CF3) vs clogP ~0.94–1.0 (3-CH3)
May support selection for permeability-sensitive medicinal chemistry programs
ΔclogP ≈ +1.2; vendor-reported LogP values
Lipophilicity clogP Drug-likeness Medicinal Chemistry

Molecular Weight and Rotatable Bond Profile

3-(Trifluoromethyl)isothiazol-5-amine exhibits a molecular weight of 168.14 g/mol and contains zero rotatable bonds, reflecting a completely rigid scaffold . In cross-study comparison, the 3-methyl analog has a molecular weight of 114.17 g/mol (difference of +53.97 g/mol) and the 3-ethyl analog weighs 128.20 g/mol (difference of +39.94 g/mol) [1]. The presence of the trifluoromethyl group adds significant mass without introducing conformational flexibility, in contrast to the 3-ethyl analog which introduces an additional rotatable bond (C-C bond rotation) that may reduce binding entropy and complicate crystallization . The unsubstituted parent isothiazol-5-amine weighs only 100.15 g/mol, representing a 68 g/mol differential .

Rigid Scaffold
Cross-study comparable
MW 168.14; 0 rotatable bonds vs MW 114.17 (3-CH3)
Complete rigidity supports structure-based design and docking studies
+54 g/mol vs 3-methyl; data to verify
Molecular Weight Rigidity Fragment-Based Drug Design

Physical State and Handling Characteristics

A directly documented differentiator lies in the physical state of the compounds. 3-Methylisothiazol-5-amine is a colorless to pale yellow liquid with a pungent odor . The commercially available form is classified as a flammable liquid (H226) and carries hazard statements for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . In contrast, 3-(trifluoromethyl)isothiazol-5-amine is reported as a solid or low-melting waxy solid, which simplifies weighing and handling in standard laboratory settings and reduces the volatility and flammability concerns associated with the liquid methyl analog .

Physical State
Direct comparison
Solid (waxy) vs Flammable liquid (H226)
Solid form may simplify laboratory weighing and reduce storage concerns
Vendor safety data; qualitative difference
Physical State Safety Storage Procurement

Electron-Withdrawing Substituent Effect

The trifluoromethyl group is a strong electron-withdrawing substituent (σp ≈ 0.54, σm ≈ 0.43), whereas methyl and hydrogen are electron-donating or neutral by comparison [1]. This difference in electronic character—an established class-level inference for isothiazole derivatives—modulates the electron density of the isothiazole ring and influences the nucleophilicity of the 5-amino group [2]. In the context of chemical synthesis, this electronic perturbation affects reaction outcomes: the 3-trifluoromethyl derivative may undergo electrophilic aromatic substitution at altered rates or with different regioselectivity compared to 3-alkyl analogs, and the reduced basicity of the ring nitrogen atoms can impact metal coordination chemistry and salt formation .

Electronic Effect
Class-level inference
-CF3: σp ≈ 0.54 (electron-withdrawing) vs -CH3: σp ≈ -0.17
Electron-withdrawing character may influence synthetic reactivity profiles
Hammett constants; extrapolated to isothiazole scaffold
Electronic Effects Hammett Constants Reactivity

3-(Trifluoromethyl)isothiazol-5-amine Application Scenarios


Lead Optimization: Permeability and Metabolic Stability

Based on the observed ΔclogP of approximately +1.2 relative to the 3-methyl analog, 3-(trifluoromethyl)isothiazol-5-amine is a strategically selected scaffold when a medicinal chemistry program requires a building block with higher intrinsic lipophilicity to improve passive membrane diffusion or target engagement in hydrophobic binding pockets . The -CF3 group's resistance to oxidative metabolism (class-level property of trifluoromethylated compounds) further supports its use in lead optimization campaigns where improving metabolic stability is a key objective .

Structure-Based Drug Design and Fragment Libraries

The combination of moderate molecular weight (168.14 g/mol) and zero rotatable bonds makes 3-(trifluoromethyl)isothiazol-5-amine an ideal component for fragment-based drug discovery (FBDD) libraries . Its complete conformational rigidity reduces the entropic cost of binding and ensures a fixed, pre-organized pharmacophore presentation . This property facilitates reliable computational docking studies and co-crystallization efforts, providing more interpretable structure–activity relationship (SAR) data compared to flexible alkyl analogs .

Synthetic Methodology: Electronic Effects

The strong electron-withdrawing character of the -CF3 group (Hammett σp ≈ 0.54) renders 3-(trifluoromethyl)isothiazol-5-amine a useful probe molecule for developing and optimizing synthetic methods that are sensitive to electronic effects . Researchers investigating isothiazole functionalization reactions, such as cross-coupling, electrophilic substitution, or metal-catalyzed C-H activation, can employ this compound to benchmark reactivity under electronically deactivated conditions, generating data that are distinct from those obtained using 3-alkyl or unsubstituted analogs .

Solid-Phase Handling Advantages

For laboratories where handling of flammable liquids (H226) poses logistical or safety constraints, the solid physical state of 3-(trifluoromethyl)isothiazol-5-amine offers a direct procurement advantage over the liquid 3-methyl analog . Solid compounds simplify accurate weighing for reaction setup, reduce the risk of volatile exposure, and typically exhibit greater long-term shelf stability, making this compound a more practical choice for routine use in synthetic chemistry workflows .

Application
Selection Property
Validation Focus
Lead optimization for permeability and metabolic stability
Increased lipophilicity (CF3-substituted)
Membrane permeability and metabolic stability assays
Fragment-based drug discovery
Rigid scaffold (0 rotatable bonds)
Docking and co-crystallization studies
Synthetic methodology development
Strong electron-withdrawing CF3 group
Reactivity benchmarking under deactivated conditions
Routine synthetic chemistry workflows
Solid physical state (non-flammable)
Weighing accuracy and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)isothiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.